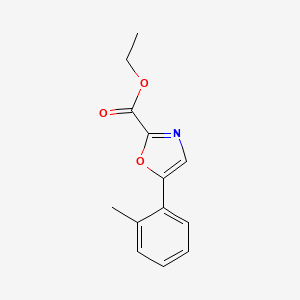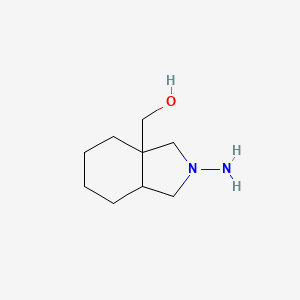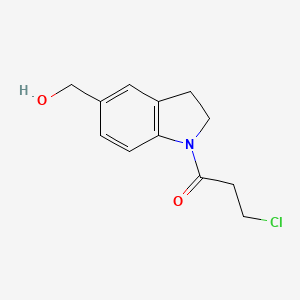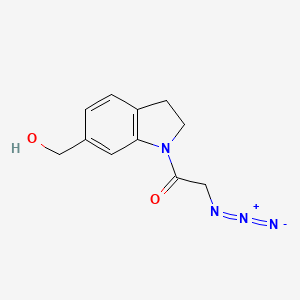
Ethyl 5-(o-tolyl)oxazole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-(o-tolyl)oxazole-2-carboxylate is a chemical compound used as a pharmaceutical and organic intermediate . It is also used in organic light-emitting diodes . The molecular formula is C6H7NO3 .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . The synthesis of this compound from 2-AMINO-OXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER and Di-tert-butyl dicarbonate has been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazoles have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .Physical And Chemical Properties Analysis
This compound has an average mass of 141.125 Da and a monoisotopic mass of 141.042587 Da . It is soluble in water (35 g/L at 25°C) .Applications De Recherche Scientifique
ETOX has been studied for its potential applications in the fields of chemistry and biochemistry. In chemistry, ETOX has been studied for its potential to act as an electron donor in various chemical reactions. ETOX is also being studied for its potential use as a drug, as it has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, ETOX has been studied for its potential to act as a ligand for various enzymes, as well as for its potential to act as a catalyst in biochemical reactions.
Mécanisme D'action
The mechanism of action of ETOX is not yet fully understood. However, it is believed that ETOX may act as an electron donor in certain chemical reactions, as well as a ligand for certain enzymes. It may also act as a catalyst in biochemical reactions, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETOX are not yet fully understood. However, it has been found to have anti-inflammatory and anti-cancer properties, and it may also have the potential to act as a ligand for certain enzymes. It is also believed to have the potential to act as a catalyst in biochemical reactions, although this has yet to be confirmed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ETOX in laboratory experiments is that it is a relatively simple compound to synthesize, and the yield of the reaction is typically high. Additionally, ETOX is relatively stable, and it is not easily degraded by light or air. One of the main limitations of using ETOX in laboratory experiments is that its mechanism of action is not yet fully understood, and it is not yet known how it may interact with other compounds.
Orientations Futures
There are a number of potential future directions for research into ETOX. These include further research into its potential applications in the fields of chemistry and biochemistry, as well as its potential to act as a ligand for certain enzymes and as a catalyst in biochemical reactions. Additionally, further research into its anti-inflammatory and anti-cancer properties could be beneficial. Finally, further research into its mechanism of action could help to elucidate its potential uses in the laboratory.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-(2-methylphenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-14-8-11(17-12)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUFLZAMYFYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)

![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493177.png)



![(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493184.png)





